

An In-depth Technical Guide to the Solubility of 3-Bromo-o-xylene

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Compound of Interest

Compound Name: 3-Bromo-o-xylene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-Bromo-o-xylene** in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide presents qualitative solubility information and data for the structurally related parent compound, o-xylene, to infer the solubility profile of **3-Bromo-o-xylene**. Furthermore, detailed experimental protocols for solubility determination are provided to enable researchers to ascertain precise measurements as required.

Introduction to 3-Bromo-o-xylene

3-Bromo-o-xylene (1-Bromo-2,3-dimethylbenzene) is an aromatic halogenated hydrocarbon. Its structure, consisting of a benzene ring with two adjacent methyl groups and a bromine atom, renders it a non-polar to weakly polar molecule. This structural characteristic is the primary determinant of its solubility in various organic solvents. The principle of "like dissolves like" suggests that **3-Bromo-o-xylene** will be readily soluble in non-polar and weakly polar organic solvents.

Solubility Profile

While specific quantitative solubility data for **3-Bromo-o-xylene** is not widely available, qualitative assessments consistently indicate its high solubility in a range of common organic solvents. It is reported to be miscible with most organic solvents and is specifically mentioned

as being soluble in chloroform, DMSO, and methanol.[1][2][3] The structurally similar isomer, 4-bromo-o-xylene, is noted to be soluble in alcohol and ether.[4]

To provide a more comprehensive understanding, the solubility of the parent compound, o-xylene, is presented below. Given the structural similarity, the solubility behavior of **3-Bromo-o-xylene** is expected to be comparable. O-xylene is described as fully miscible or very soluble in a variety of organic solvents.[5][6][7]

Table 1: Qualitative Solubility of **3-Bromo-o-xylene** and Comparative Solubility of o-Xylene in Common Organic Solvents

Solvent	Solvent Type	Qualitative Solubility of 3-Bromo-o-xylene	Qualitative Solubility of o-Xylene
Alcohols			
Methanol	Polar Protic	Soluble[2][3]	Miscible[5]
Ethanol	Polar Protic	Expected to be Soluble/Miscible	Miscible[5][7]
Halogenated Solvents			
Chloroform	Polar Aprotic	Soluble[2][3]	Soluble[8]
Aprotic Solvents			
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble[2][3]	No specific data found
Acetone	Polar Aprotic	Expected to be Soluble/Miscible	Very Soluble[6][7]
Toluene	Non-polar	Expected to be Soluble/Miscible	Very Soluble[6]
Benzene	Non-polar	Expected to be Soluble/Miscible	Very Soluble[6][7]
Diethyl Ether	Non-polar	Expected to be Soluble/Miscible	Miscible[5][7]
Hexane	Non-polar	Expected to be Soluble/Miscible	Soluble[8]
Aqueous Solvents			
Water	Polar Protic	Not miscible or difficult to mix[2][3]	Sparingly Soluble

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols can be employed.

3.1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble in a particular solvent.

- Objective: To quickly assess the solubility of **3-Bromo-o-xylene** in a range of solvents.
- Procedure:
 - Add approximately 0.1 mL of **3-Bromo-o-xylene** to a small test tube.
 - Add 3 mL of the chosen solvent to the test tube.
 - Vigorously shake the test tube for 30 seconds.
 - Visually inspect the solution for any signs of undissolved solute, such as cloudiness, a second liquid phase, or droplets.
 - If the solution is clear, the compound is considered soluble. If not, it is considered insoluble or sparingly soluble.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

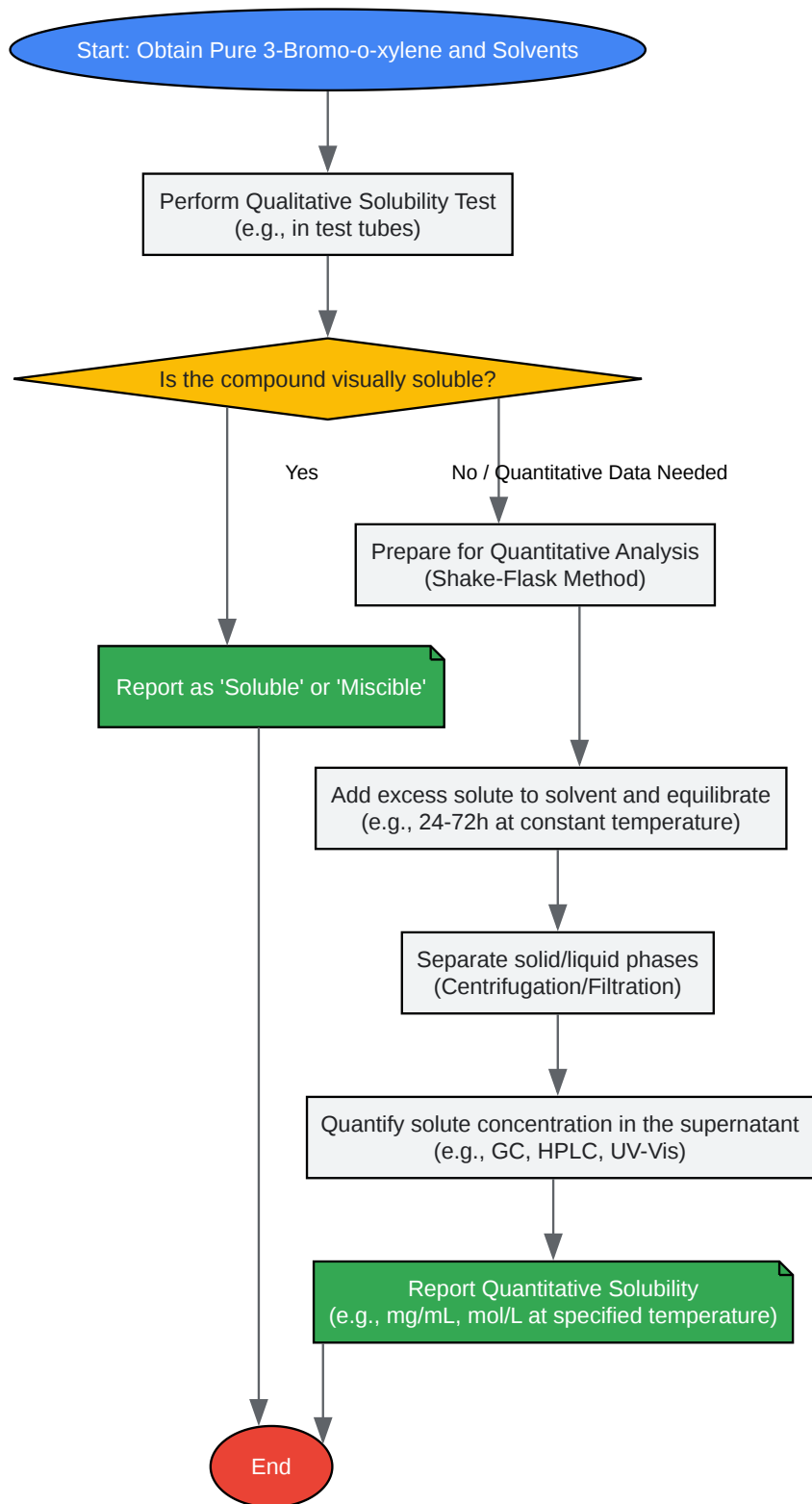
- Objective: To determine the precise concentration of a saturated solution of **3-Bromo-o-xylene** at a specific temperature.
- Methodology:
 - Preparation: Add an excess amount of **3-Bromo-o-xylene** to a flask containing the solvent of interest. The excess solute ensures that a saturated solution is formed.

- Equilibration: Seal the flask and place it in a constant temperature water bath or shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle.
- Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 μm PTFE filter) to remove any undissolved microparticles.
- Quantification: Analyze the concentration of **3-Bromo-o-xylene** in the filtered sample using a suitable analytical technique, such as:
 - Gas Chromatography (GC): Ideal for volatile and semi-volatile compounds. A calibration curve with standards of known concentration must be prepared.
 - High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of compounds. As with GC, a calibration curve is necessary.
 - UV-Vis Spectroscopy: Can be used if **3-Bromo-o-xylene** has a distinct chromophore and the solvent does not interfere with its absorbance. A calibration curve is required.
- Data Reporting: The solubility is typically reported in units of grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Visualizing the Solubility Determination Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like **3-Bromo-o-xylene**.

Workflow for Solubility Determination of 3-Bromo-o-xylene

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